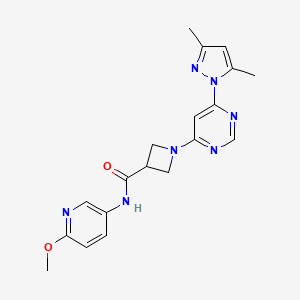![molecular formula C24H17N3O5 B3001105 2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-60-2](/img/structure/B3001105.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H17N3O5 and its molecular weight is 427.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
- A study by Nikalje et al. (2015) involved the synthesis of novel compounds related to 2-(1,3-dioxoisoindolin-2-yl) derivatives, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for ulcerogenic toxicity, with promising results indicating potential for further development as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties
- Research by Nikalje et al. (2011) on derivatives of 2-(1,3-dioxoisoindolin-2-yl) showed that these compounds protected against maximal electroshock seizure (MES) tests, indicating potential anticonvulsant properties. This study highlights the therapeutic potential of these compounds in the treatment of seizure disorders (Nikalje, Khan, & Ghodke, 2011).
Molecular Docking and Pharmacological Characterization
- A study by Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This research is significant for understanding the molecular interactions and potential pharmaceutical applications of these compounds (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Antibacterial and Antifungal Activities
- Patel and Dhameliya (2010) synthesized compounds related to 2-(1,3-dioxoisoindolin-2-yl) and evaluated them for antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial properties, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).
Synthesis and Anti-Inflammatory Evaluation
- Nikalje (2014) explored the synthesis of derivatives related to 2-(1,3-dioxoisoindolin-2-yl) and evaluated their anti-inflammatory activity. The study found that these compounds had promising anti-inflammatory effects and a good gastrointestinal safety profile, highlighting their potential therapeutic value (Nikalje, 2014).
Pharmacological Properties at GPCRs
- A study by Naporra et al. (2016) investigated the pharmacological properties of dibenzo[b,f][1,4]oxazepine derivatives at various G-protein coupled receptors (GPCRs), revealing significant insights into their interaction with these receptors and potential therapeutic applications (Naporra et al., 2016).
Quantum Chemical Studies
- Al-Amiery et al. (2016) conducted quantum chemical studies on new coumarins, providing valuable information about the molecular characteristics and potential applications of these compounds in various scientific fields (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2016).
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-13-6-8-20-18(10-13)26-22(29)17-11-14(7-9-19(17)32-20)25-21(28)12-27-23(30)15-4-2-3-5-16(15)24(27)31/h2-11H,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQIPPYGWNGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)


![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
